2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile
Overview
Description
“2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile” is a chemical compound with the CAS Number: 1621962-67-1. Its IUPAC name is N-(cyanomethyl)-S-methylmethanesulfinamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N2OS/c1-8(2,7)6-4-3-5/h1,4H2,2H3,(H,6,7) and the InChI key is DHYCIKTZLMTWIQ-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 132.19 .Scientific Research Applications
Electrochemical Copolymerization
Research by Şahin, Pekmez, and Yildiz (2002) explored the electropreparation and properties of polyaniline (PANI) using acetonitrile as a solvent. They found that copolymers formed in this context were soluble in basic aqueous solutions and other solvents, and they measured the electrical conductivity of these copolymers. This study highlights the application of acetonitrile in electrochemical copolymerization processes (Şahin, Pekmez, & Yildiz, 2002).
Spectral Characterization and Photosensitivity Studies
Roushdy et al. (2019) conducted a study on the synthesis and characterization of a compound involving acetonitrile. Their research focused on its spectral properties and photosensitivity, which is vital for the development of optoelectronic devices. This work demonstrates the use of acetonitrile in synthesizing and analyzing compounds with potential applications in electronics (Roushdy et al., 2019).
Synthesis of Ferrocene-Containing Cyclopropanes
Ilić et al. (2012) explored the use of acetonitrile in synthesizing ferrocene-containing cyclopropanes. Their study provides insights into new methodologies for producing these compounds, which have potential applications in various chemical synthesis processes (Ilić et al., 2012).
Protein Interaction Analysis
Arakawa (2018) investigated the use of acetonitrile as a solvent for analyzing protein interactions, especially in comparison to dimethyl sulfoxide (DMSO). This study provides valuable information for drug screening and biological evaluations, emphasizing the role of acetonitrile in structural evaluations using spectroscopic techniques (Arakawa, 2018).
Proton Transfer Complex Studies
Habeeb, Al-Attas, and Basha (2009) utilized acetonitrile to form proton transfer complexes, which were then characterized for their properties. This research demonstrates the role of acetonitrile in facilitating spectrophotometric determinations and studies of proton transfer processes (Habeeb, Al-Attas, & Basha, 2009).
Red/Blue Shifting Hydrogen Bonds Studies
Kannan et al. (2017) conducted a study on red/blue shifting hydrogen bonds in solutions involving acetonitrile and dimethyl sulphoxide. This research contributes to our understanding of the molecular interactions and bonding in such solutions, which is essential for the development of new chemical processes (Kannan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c1-8(2,7)6-4-3-5/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJDJKPYQBPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC#N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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